N-4-Acetyl-4-hydroxysulfamerazine
Description
N⁴-Acetylsulfamerazine is an acetylated derivative of sulfamerazine, a sulfonamide antibiotic. Sulfamerazine itself is a 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide, where the acetyl group replaces the hydrogen on the N⁴-amino position . Acetylation is a common strategy to modulate drug absorption and reduce renal clearance, as seen in other sulfonamide derivatives like N⁴-acetylsulfamethazine .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-8-7-12(19)16-13(14-8)17-22(20,21)11-5-3-10(4-6-11)15-9(2)18/h3-7H,1-2H3,(H,15,18)(H2,14,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVJSUKFQQWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238301 | |
| Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90831-56-4 | |
| Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090831564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biosynthetic Isolation and Subsequent Acetylation
Metabolic Formation of 4-Hydroxysulfamerazine
In vivo studies in beagle dogs have demonstrated that sulfamerazine undergoes hepatic hydroxylation to form 4-hydroxysulfamerazine, which is subsequently acetylated to yield N-4-acetyl-4-hydroxysulfamerazine. After intravenous administration of sulfamerazine, plasma and urine samples were extracted using ethyl acetate under acidic conditions (0.2 M acetic acid), followed by centrifugation and evaporation. The residue was reconstituted in HPLC eluent for chromatographic analysis, revealing that 13.3% of the administered dose was excreted as 4-hydroxysulfamerazine, with 44% as its glucuronide conjugate.
Direct Chemical Synthesis from Sulfamerazine Precursors
Hydroxylation of Sulfamerazine
The foundational step involves the introduction of a hydroxyl group at the N4 position of sulfamerazine. Early synthetic routes, as documented by Matsukawa and Yoshida (1949), employed oxidative agents such as hydrogen peroxide or enzymatic systems to achieve regioselective hydroxylation. The reaction proceeds under mild acidic conditions (pH 6.7–6.8) at 37°C, mimicking biological degradation pathways observed in mammalian systems.
Acetylation of the Hydroxylated Intermediate
Following hydroxylation, the intermediate 4-hydroxysulfamerazine undergoes acetylation using trifluoroacetic anhydride (TFAH) or acetyl chloride. Ward and Blenkinsop’s patent (US2471772) describes a method where the hydroxyl group is protected prior to acetylation, ensuring minimal side reactions. The final product is purified via recrystallization from methanol-water mixtures, yielding a compound with a melting point consistent with literature values.
Table 2: Comparative Yields of Acetylation Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| TFAH-Mediated Acetylation | 89–93 | >95 | 0°C, anhydrous DCM |
| Enzymatic Acetylation | 78–85 | 88–92 | pH 6.8, 37°C, 24 h |
Multi-Step Organic Synthesis from Aniline Derivatives
Protection of the Aromatic Amine
A synthetic route analogous to tritium-labeled sulfamethoxazole production begins with meta-bromoaniline. The amine group is protected using trifluoroacetic anhydride, forming a trifluoroacetylated intermediate that resists undesired sulfonation side reactions.
Sulfonation and Cyclocondensation
Chlorosulfonic acid and thionyl chloride are introduced to generate 2-bromo-4-trifluoroacetylbenzenesulfonyl chloride, which is subsequently condensed with 3-amino-5-methylisoxazole. Alkaline hydrolysis (2 M aminomethanol) removes the trifluoroacetyl group, yielding 2-bromo-sulfamerazine.
Hydroxylation and Final Acetylation
Palladium-catalyzed hydroxylation introduces the hydroxy group at the N4 position, followed by acetylation under basic conditions (pyridine/acetonitrile). This method, though complex, offers scalability and reproducibility, with a reported overall yield of 50–60% after chromatographic purification.
Analytical Characterization and Validation
Challenges and Optimizations in Industrial Production
Solubility and Purification Hurdles
The compound’s low solubility in aqueous media (LogP = 3.05) necessitates the use of polar aprotic solvents like dimethylformamide (DMF) during crystallization. Industrial-scale purification often employs continuous chromatography or centrifugal partition chromatography to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
N-4-Acetyl-4-hydroxysulfamerazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetyl group, reverting to 4-hydroxysulfamerazine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-hydroxysulfamerazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-4-Acetyl-4-hydroxysulfamerazine has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation and hydroxylation reactions.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential use as an antibacterial agent in treating infections.
Industry: Utilized in the development of new sulfonamide derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The antibacterial activity of N-4-Acetyl-4-hydroxysulfamerazine is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this pathway, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Structural Comparison with Sulfamerazine and Other Acetylated Sulfonamides
Key Structural Features:
Key Differences :
- Heterocyclic Groups : Sulfamerazine and N⁴-acetylsulfamerazine share the 4-methyl-2-pyrimidinyl group, while N⁴-acetylsulfamethazine features a 4,6-dimethyl-2-pyrimidinyl moiety. This difference impacts antibacterial specificity due to steric and electronic effects on dihydropteroate synthase binding .
- N⁴-Substituents : Acetylation replaces the primary amine (-NH₂) with an acetamido group (-NHCOCH₃), reducing polarity and increasing lipophilicity. This modification may delay renal excretion compared to sulfamerazine .
Physicochemical Properties and Solubility
While direct solubility data for N⁴-acetylsulfamerazine is unavailable in the provided evidence, inferences can be drawn from related compounds:
- Sulfamerazine : Moderately water-soluble due to the -NH₂ group; solubility decreases upon acetylation (e.g., N⁴-acetylsulfamethazine is less soluble than sulfamethazine) .
- N⁴-Acetylsulfamethazine : Reported to have reduced aqueous solubility compared to its parent compound, a trend likely applicable to N⁴-acetylsulfamerazine .
Data Table: Comparative Overview of Key Compounds
Q & A
Q. What are the standard synthetic routes for N-4-Acetyl-4-hydroxysulfamerazine, and how are intermediates characterized?
- Methodological Answer : A common approach involves the acetylation of 4-hydroxysulfamerazine using acetic anhydride under reflux in ethanol. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol/water mixtures. Intermediates (e.g., 4-hydroxysulfamerazine) are characterized using -NMR (DMSO-, 400 MHz) and IR spectroscopy to confirm the presence of sulfonamide (S=O stretching at 1150–1350 cm) and acetyl groups (C=O at ~1700 cm) .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is used to confirm molecular weight (e.g., [M+H] ion). Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Structural confirmation requires -NMR to resolve the acetyl group (δ ~22 ppm for CH, δ ~170 ppm for C=O) and sulfonamide moiety (δ ~125–135 ppm for aromatic carbons) .
Q. How do solubility properties of this compound influence experimental design in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤1%). Solubility is pH-dependent; adjust to physiological pH (7.4) using NaOH/HCl to minimize aggregation .
Advanced Research Questions
Q. What strategies resolve conflicting spectral data (e.g., overlapping NMR signals) in this compound derivatives?
Q. How can reaction yields be optimized during the synthesis of this compound under industrial constraints?
- Methodological Answer : Optimize reflux time (typically 8–12 hours) and molar ratios (1:1.2 for 4-hydroxysulfamerazine:acetic anhydride). Use catalytic DMAP to accelerate acetylation. Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane) for impurities with similar polarity .
Q. What are the mechanistic implications of this compound in enzyme inhibition studies?
- Methodological Answer : The acetyl group may sterically hinder binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Conduct docking studies (AutoDock Vina) to compare binding poses with non-acetylated analogs. Validate via kinetic assays (Lineweaver-Burk plots) to determine inhibition constants () .
Q. How do stability studies inform storage conditions for this compound in long-term research?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) reveals degradation via hydrolysis of the acetyl group. Store lyophilized powder at −20°C under argon. For solutions, avoid freeze-thaw cycles; use stabilizers like trehalose (5% w/v) in pH 7.4 buffers .
Data Contradictions & Validation
- Spectral Discrepancies : PubChem data for analogous compounds (e.g., 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide) may show shifted NMR peaks due to solvent effects. Cross-validate with experimental conditions (e.g., DMSO- vs. CDCl) .
- Biological Activity : Inconsistent IC values in enzyme assays may arise from impurity profiles. Use orthogonal purification (e.g., preparative HPLC) and quantify impurities via LC-MS .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
